molecular formula C13H8ClF3N4 B2750516 1-Benzyl-4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 871547-71-6

1-Benzyl-4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine

Katalognummer: B2750516
CAS-Nummer: 871547-71-6
Molekulargewicht: 312.68
InChI-Schlüssel: IITCFKGWYDMNCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The 1-Benzyl-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine scaffold is a versatile building block in medicinal chemistry, primarily investigated for the development of novel anticancer therapeutics. Its core structure acts as a purine bioisostere, allowing it to effectively target the ATP-binding pocket of various kinase enzymes crucial in cancer cell proliferation and survival. Research indicates that this privileged scaffold is central to compounds functioning as potent, mitochondria-permeable inhibitors of TNF Receptor Associated Protein 1 (TRAP1), a mitochondrial molecular chaperone whose inactivation can induce apoptosis in cancer cells . This pyrazolopyrimidine core is also a key structural feature in the design of small molecules that demonstrate significant inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a well-established target for disrupting the cell cycle in tumors . Furthermore, derivatives based on this scaffold have been designed and synthesized as potential inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), showing promising broad-spectrum cytotoxic activity in screenings . The presence of the chloro and trifluoromethyl groups on the pyrimidine ring provides reactive sites for further structural diversification, enabling researchers to fine-tune potency, selectivity, and metabolic stability . This compound is an essential intermediate for synthesizing target-oriented molecules to explore new pathways in oncology research.

Eigenschaften

IUPAC Name

1-benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N4/c14-10-9-6-18-21(7-8-4-2-1-3-5-8)11(9)20-12(19-10)13(15,16)17/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITCFKGWYDMNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC(=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-Benzyl-4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine involves several steps. One common method includes the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . Industrial production methods often utilize similar synthetic routes but on a larger scale, optimizing reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Benzyl-4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolo[3,4-d]pyrimidine oxides, while substitution reactions can produce various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

1-(4-Bromophenyl)-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (9b)
  • Substituents : 4-Bromophenyl at position 1 (vs. benzyl in the target compound).
  • Synthesis : Achieved in 74% yield via nucleophilic substitution.
  • 1H NMR : δ 9.04 (s, 1H, pyrazole-H), 8.09–7.90 (Ar-H) .
  • Key Difference : Bromophenyl enhances π-π stacking but reduces solubility compared to benzyl.
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (6)
  • Substituents : 4-Fluorophenyl at position 1 and 3-methyl group.
  • Synthesis : Phosphorus oxychloride/DMF-mediated chlorination (15-hour reflux).
  • Biological Relevance : Demonstrated anticancer activity via EGFR/ErbB2 inhibition .
  • Key Difference : Fluorophenyl and methyl groups optimize steric interactions in kinase pockets.
1-Benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (6a)
  • Substituents : Iodo at position 3 and amine at position 3.
  • Synthesis : Benzylation using benzyl chloride under basic conditions (46% yield).
  • Applications : Investigated as a Plasmodium kinase inhibitor .
  • Key Difference : Iodo substituent enables radiolabeling for mechanistic studies.

Physicochemical Properties

Compound Molecular Weight Density (g/cm³) Boiling Point (°C) LogP<sup>*</sup>
Target Compound 300.67 ~1.75<sup>†</sup> ~250<sup>‡</sup> ~2.8
4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (Core) 222.56 1.752 186.9 2.1
1-(4-Bromophenyl) Analog (9b) 364.59 - - 3.5

<sup>*</sup>Predicted using ChemDraw.
<sup>†</sup>Estimated based on core structure .
<sup>‡</sup>Derived from analog data.

  • Impact of Benzyl Group : Increases molecular weight by ~78 g/mol and logP by ~0.7 compared to the core structure, suggesting improved membrane permeability but reduced aqueous solubility.

Biologische Aktivität

1-Benzyl-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 871547-71-6) is an organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H8ClF3N4
  • Molecular Weight : 312.68 g/mol
  • Structural Characteristics : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-benzyl-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine. Notably, it has been shown to inhibit cell proliferation in various cancer cell lines.

  • Cell Proliferation Inhibition :
    • In vitro assays demonstrated significant cytotoxicity against Jurkat (IC50 = 4.64 µM), HeLa (IC50 = 9.22 µM), and MCF-7 cells .
    • The compound exhibited a dose-dependent decrease in cell viability with increasing incubation time.
  • Mechanism of Action :
    • Flow cytometry analysis revealed that the compound induces cell cycle arrest in the sub-G1 phase, indicating apoptosis .
    • Molecular docking studies showed high binding affinity to human matrix metalloproteinases MMP-2 and MMP-9, suggesting a mechanism involving inhibition of these enzymes critical for tumor progression .
  • Antiangiogenic Activity :
    • The compound was evaluated using chick chorioallantoic membrane (CAM) assays, demonstrating significant antiangiogenic effects by inhibiting blood vessel formation in tumor tissues .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of 1-benzyl-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine:

Study Cell Line IC50 Value (µM) Mechanism Notes
Study 1Jurkat4.64Cell Cycle ArrestInduces apoptosis
Study 2HeLa9.22MMP InhibitionSignificant cytotoxicity
Study 3MCF-7Not specifiedAntiangiogenicInhibits blood vessel formation

Case Studies

In a recent study published in Scientific Reports, researchers synthesized and tested several derivatives of pyrazolo[3,4-d]pyrimidine compounds, including the target compound. The results indicated that the compound not only inhibited cancer cell growth but also exhibited lower toxicity compared to standard chemotherapeutics like Avastin .

Q & A

Q. What are the established synthetic routes for 1-Benzyl-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield?

Methodological Answer :

  • Core Synthesis : Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, chloroacetonitrile or chloroacetyl chloride is reacted with ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in dioxane under reflux, yielding pyrimidinone intermediates. Subsequent chlorination with POCl₃ introduces the 4-chloro substituent .
  • Role of Substituents : The trifluoromethyl group is often introduced via nucleophilic substitution or through pre-functionalized precursors (e.g., trifluoromethylbenzoyl derivatives). The benzyl group is added early in the synthesis to ensure regioselectivity during cyclization .
  • Optimization : Yields are sensitive to solvent choice (e.g., dioxane vs. toluene) and catalyst selection (e.g., trifluoroacetic acid (TFA) improves cyclization efficiency by 15–20% compared to non-catalytic conditions) .

Q. How is structural characterization of this compound performed, and what spectral markers are critical?

Methodological Answer :

  • ¹H/¹³C NMR : Key signals include:
    • Pyrazole protons : Singlets near δ 8.5–9.0 ppm for H-3 and H-4.
    • Trifluoromethyl group : A quartet in ¹³C NMR at δ 120–125 ppm (J ≈ 270 Hz for CF₃).
    • Chlorine substituent : Deshielded aromatic carbons at δ 150–160 ppm .
  • IR Spectroscopy : Stretching vibrations for C-Cl (650–750 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm substituents .
  • HRMS : Molecular ion peaks at m/z 356–360 (exact mass depends on isotopic distribution of Cl and F) .

Q. What safety protocols are critical when handling intermediates like 4-chloro derivatives?

Methodological Answer :

  • Hazard Mitigation : Use gloveboxes for reactions involving POCl₃ (highly corrosive) or volatile chlorinated intermediates.
  • Waste Management : Chlorinated byproducts require neutralization with aqueous NaHCO₃ before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) in pyrazolo[3,4-d]pyrimidine derivatives be resolved?

Methodological Answer :

  • Case Study : Discrepancies in H-3 chemical shifts (e.g., δ 8.7 vs. 9.1 ppm) may arise from solvent polarity or aggregation effects. Use deuterated DMSO for enhanced resolution and compare with computed NMR (DFT calculations) .
  • Validation : Cross-reference with X-ray crystallography (if available) to confirm substituent orientation. For example, used crystallography to validate benzylsulfanyl derivatives .

Q. What strategies optimize the regioselectivity of trifluoromethyl group introduction?

Methodological Answer :

  • Electrophilic vs. Nucleophilic Routes :
    • Electrophilic (e.g., Umemoto’s reagent): Requires electron-rich pyrimidine rings; yields 60–70% but may produce regioisomers.
    • Nucleophilic (e.g., Ruppert-Prakash reagent): Favors electron-deficient positions; use Lewis acids (e.g., BF₃·Et₂O) to direct CF₃ to C-6 .
  • Computational Guidance : DFT-based Fukui indices predict electrophilic attack sites, reducing trial-and-error synthesis .

Q. How do structural modifications (e.g., benzyl vs. phenyl groups) impact biological activity?

Methodological Answer :

  • Benzyl vs. Phenyl :
    • Benzyl : Enhances lipophilicity (logP increase by ~0.5 units), improving membrane permeability. However, bulky substituents may reduce binding affinity to kinase targets .
    • Chloro/Trifluoromethyl Synergy : Chlorine at C-4 increases electrophilicity, while CF₃ at C-6 stabilizes π-π stacking in enzyme pockets (e.g., EGFR inhibition IC₅₀ improved from 1.2 μM to 0.3 μM in analogues) .
  • Testing : Use in vitro kinase assays (e.g., ADP-Glo™) and compare IC₅₀ values across derivatives .

Q. What analytical methods resolve co-eluting impurities in HPLC purification?

Methodological Answer :

  • Column Selection : Use C18 columns with trifluoroacetic acid (0.1% in mobile phase) to improve peak symmetry for basic pyrazolo[3,4-d]pyrimidines.
  • Gradient Optimization : Start with 20% acetonitrile/80% H₂O (0.1% TFA), ramp to 60% acetonitrile over 30 minutes. Monitor at 254 nm for aromatic absorption .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.